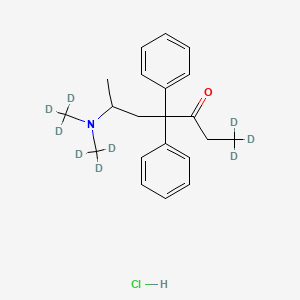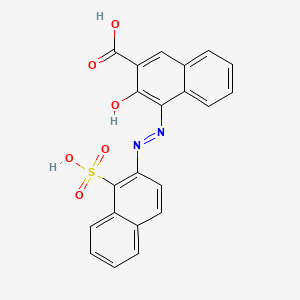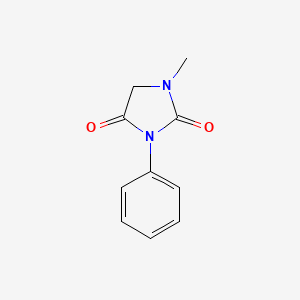
2,4-Imidazolidinedione, 1-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is a chemical compound with the molecular formula C10H10N2O2. It is also known by other names such as 1-methyl-3-phenylhydantoin. This compound belongs to the class of imidazolidinediones, which are heterocyclic organic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- typically involves the reaction of an acyl azide compound with a glycine ethyl ester compound under heating conditions. This reaction is carried out in the presence of an additive to obtain the desired N-substituted hydantoin compound . Another method involves the Strecker synthesis using sodium cyanide, ammonium chloride, and 4-arylaldehydes, followed by acid hydrolysis to form the corresponding C-arylglycine derivative .
Industrial Production Methods
Industrial production methods for 2,4-Imidazolidinedione, 1-methyl-3-phenyl- are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 1-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide in a dimethylformamide-acetic acid medium can yield 3,5,5’-triphenylimidazolidine-2,4-dione .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 1-methyl-3-phenyl- has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a FAAH inhibitor, it interferes with the hydrolysis of endogenous bioactive fatty acid derivatives, thereby modulating various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Imidazolidinedione, 3-methyl-: This compound has a similar structure but with a methyl group instead of a phenyl group.
1-Methylhydantoin: Another similar compound with a methyl group at the nitrogen atom.
3,5,5’-Triphenylimidazolidine-2,4-dione: A derivative obtained from oxidation reactions.
Uniqueness
2,4-Imidazolidinedione, 1-methyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group contributes to its potential antiviral and antimicrobial activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2221-12-7 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
YLKKRCYFGKGCKZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



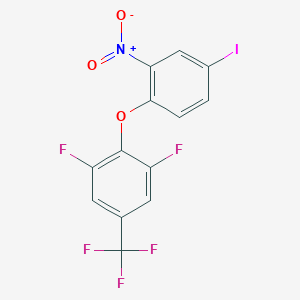
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13427919.png)
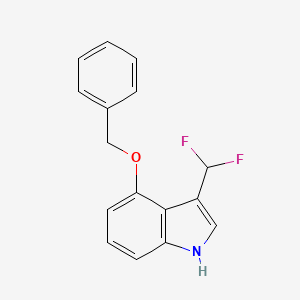
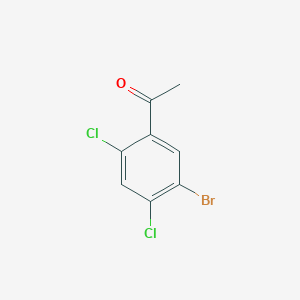

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)


